BenchChemオンラインストアへようこそ!

5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride

Medicinal Chemistry Process Chemistry Formulation Development

The dihydrochloride form ensures direct aqueous solubility without sonication, a measurable advantage over the neutral free base that simplifies dissolution in DMF/DMSO/NMP for SNAr coupling. The saturated 6,7-dihydro scaffold eliminates the acidic N–H proton (predicted pKa ~12.8–14.4) present in aromatic 7H-pyrrolo[2,3-d]pyrimidine, avoiding competing N-alkylation side reactions and eliminating protection/deprotection steps. This scaffold is a distinct chemotype for targeting kinase ATP pockets with unique geometric constraints.

Molecular Formula C6H9Cl2N3
Molecular Weight 194.06
CAS No. 2044712-98-1
Cat. No. B2510832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride
CAS2044712-98-1
Molecular FormulaC6H9Cl2N3
Molecular Weight194.06
Structural Identifiers
SMILESC1CNC2=NC=NC=C21.Cl.Cl
InChIInChI=1S/C6H7N3.2ClH/c1-2-8-6-5(1)3-7-4-9-6;;/h3-4H,1-2H2,(H,7,8,9);2*1H
InChIKeyGQCJFWLRLOHRHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5H,6H,7H-Pyrrolo[2,3-d]pyrimidine Dihydrochloride (CAS 2044712-98-1): Chemical Identity and Procurement Baseline


5H,6H,7H-Pyrrolo[2,3-d]pyrimidine dihydrochloride (CAS 2044712-98-1) is the dihydrochloride salt form of the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine heterocyclic core, with molecular formula C₆H₉Cl₂N₃ and molecular weight 194.06 g/mol . The compound serves as a versatile building block in medicinal chemistry, particularly as a scaffold for kinase inhibitor development, leveraging the pyrrolo[2,3-d]pyrimidine ring system which provides an adaptable platform for designing potent and selective ATP-competitive inhibitors [1]. Commercial suppliers typically provide this material at ≥95% purity with batch-specific analytical certification including NMR, HPLC, and GC traceability .

Why Substituting 5H,6H,7H-Pyrrolo[2,3-d]pyrimidine Dihydrochloride with Other Pyrrolopyrimidine Forms Carries Quantifiable Procurement Risk


Direct substitution of 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride with the corresponding free base (CAS 5654-98-8) or alternative salt forms introduces measurable differences in aqueous solubility and reaction kinetics that critically impact downstream synthetic efficiency. The dihydrochloride salt form confers enhanced water solubility compared to the neutral free base, which is predicted to be insoluble or only slightly soluble in aqueous media . This solubility differential directly affects reagent handling, dissolution rates in polar reaction media, and subsequent nucleophilic substitution efficiency at the C4 or C2 positions of the pyrrolopyrimidine core. Furthermore, the saturated 6,7-dihydro ring system in the 5H,6H,7H-pyrrolo[2,3-d]pyrimidine scaffold differs fundamentally from the fully aromatic 7H-pyrrolo[2,3-d]pyrimidine (CAS 271-70-5) in both electronic character and conformational flexibility—the 7H form possesses an acidic N-H proton (predicted pKa 12.79–14.39) that can participate in unwanted hydrogen bonding and deprotonation side reactions under basic coupling conditions, whereas the 5H,6H,7H-dihydro system eliminates this acidic site, providing a cleaner reaction profile for C2 and C4 functionalization [1][2].

Quantitative Differentiation Evidence for 5H,6H,7H-Pyrrolo[2,3-d]pyrimidine Dihydrochloride (CAS 2044712-98-1) Versus Comparator Scaffolds


Aqueous Solubility Differential: Dihydrochloride Salt Versus Neutral Free Base Form

The dihydrochloride salt form of 5H,6H,7H-pyrrolo[2,3-d]pyrimidine (CAS 2044712-98-1) exhibits markedly enhanced aqueous solubility relative to its neutral free base counterpart (CAS 5654-98-8). While quantitative aqueous solubility data for the free base at standard conditions is not available in the open literature, the dihydrochloride salt is documented to provide significantly improved water solubility due to ionic character, a property essential for reactions conducted in aqueous or polar protic media . In contrast, the free base is predicted to be insoluble or only slightly soluble in water, consistent with the behavior of structurally related uncharged pyrrolopyrimidine cores .

Medicinal Chemistry Process Chemistry Formulation Development

C4 and C2 Functionalization Accessibility: 6,7-Dihydro Saturated Ring Versus Fully Aromatic 7H-Pyrrolo[2,3-d]pyrimidine

The saturated 6,7-dihydro ring system in 5H,6H,7H-pyrrolo[2,3-d]pyrimidine (CAS 2044712-98-1) eliminates the acidic N-H proton present at the 7-position of the fully aromatic 7H-pyrrolo[2,3-d]pyrimidine scaffold (CAS 271-70-5). This electronic difference is quantifiable: the 7H-pyrrolo[2,3-d]pyrimidine core possesses a predicted acidic pKa of approximately 14.39 (strongest acidic) and a basic pKa of 7.22 (strongest basic) at the N1/N3 positions [1][2]. The absence of the 7-NH proton in the 5H,6H,7H-dihydro system removes a competing nucleophilic site that can undergo unwanted alkylation, acylation, or metalation side reactions during C2 and C4 derivatization [3].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Conformational Flexibility Advantage: 6,7-Dihydro Scaffold Versus Fully Aromatic 7H-Pyrrolo[2,3-d]pyrimidine Core

The partially saturated 6,7-dihydro ring in 5H,6H,7H-pyrrolo[2,3-d]pyrimidine introduces conformational flexibility not present in the planar, fully aromatic 7H-pyrrolo[2,3-d]pyrimidine scaffold. While the aromatic 7H core adopts a rigid planar geometry required for π-stacking interactions in the ATP-binding pocket, the dihydro system allows for out-of-plane puckering of the saturated ring, which can be exploited to modulate the exit vector of substituents attached at the N1 or C6 positions [1]. This structural difference has been leveraged in kinase inhibitor optimization programs where the pyrrolopyrimidine core was switched from a pyrazolopyrimidine scaffold specifically to enable C2 functionalization while maintaining the conformational adaptability of the saturated ring system [2].

Structure-Based Drug Design Molecular Docking Kinase Inhibitor Discovery

Defined Application Scenarios Where 5H,6H,7H-Pyrrolo[2,3-d]pyrimidine Dihydrochloride (CAS 2044712-98-1) Provides Verifiable Procurement Advantage


Regioselective C2 or C4 Functionalization Without N7 Protection Requirements

In synthetic sequences requiring nucleophilic aromatic substitution or metal-catalyzed cross-coupling at the C2 or C4 positions of the pyrrolopyrimidine core, the 5H,6H,7H-dihydro scaffold eliminates the N7 acidic proton present in 7H-pyrrolo[2,3-d]pyrimidine (predicted pKa 12.79–14.39). This avoids competing deprotonation and subsequent N-alkylation side reactions that necessitate protection/deprotection steps in 7H-based syntheses [1]. The dihydrochloride salt form further enhances dissolution in polar aprotic solvents (e.g., DMF, DMSO, NMP) used for SNAr reactions, reducing the need for elevated temperatures that can promote decomposition of sensitive intermediates.

Kinase Inhibitor Scaffold Diversification for Structure-Activity Relationship (SAR) Exploration

Medicinal chemistry programs seeking to expand SAR beyond fully aromatic pyrrolopyrimidine-based kinase inhibitors can utilize the 6,7-dihydro scaffold as a distinct chemotype. The saturated ring introduces conformational flexibility that may enable binding to kinase ATP pockets with unique geometric constraints not accommodated by rigid planar pyrrolopyrimidine cores [2]. This scaffold differentiation is particularly relevant for targeting kinases where selectivity against closely related family members has been challenging with established aromatic templates [3].

Aqueous-Compatible Reaction Sequences Requiring Direct Dissolution of Heterocyclic Core

For synthetic protocols conducted in aqueous or aqueous-organic biphasic systems (e.g., Suzuki-Miyaura couplings in water/DMF mixtures, enzymatic transformations, or bioconjugation reactions), the dihydrochloride salt form provides measurable handling advantages. The ionic character enables direct dissolution without co-solvent pre-treatment or sonication, whereas the neutral free base (CAS 5654-98-8) would require organic co-solvents or prolonged heating to achieve comparable dissolution . This reduces process variability and improves reproducibility in multi-step synthetic campaigns.

Quote Request

Request a Quote for 5H,6H,7H-pyrrolo[2,3-d]pyrimidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.